2-(3,3-Difluoropyrrolidin-1-yl)acetic acid

Vue d'ensemble

Description

Molecular Structure Analysis

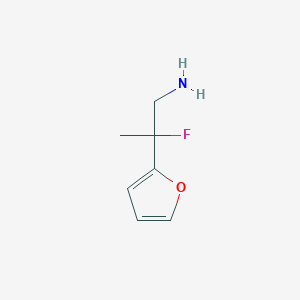

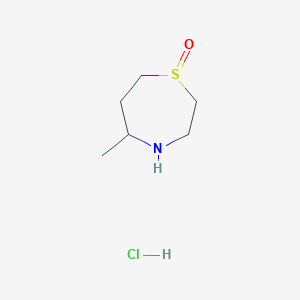

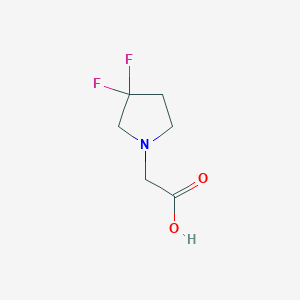

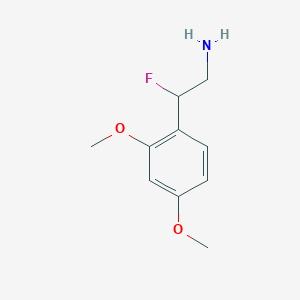

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The structure of 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid likely includes this ring, with two fluorine atoms attached to the 3rd carbon and an acetic acid group attached to the 2nd carbon.Chemical Reactions Analysis

While specific chemical reactions involving 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid are not detailed in the literature, similar compounds undergo reactions such as hydroxylation at the 5′ position of the pyrimidine ring .Applications De Recherche Scientifique

Type 2 Diabetes Treatment

This compound has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that help to prolong the action of incretin hormones, which increase insulin release and decrease glucagon levels in the blood in a glucose-dependent manner. This makes them effective in the treatment of type 2 diabetes.

Pharmacokinetics and Metabolism

The metabolism and excretion pathways of compounds related to 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been extensively studied . Understanding the pharmacokinetics is crucial for developing new medications, as it helps determine the dosage and frequency of administration to maintain therapeutic levels of the drug in the bloodstream.

Pain Modulation

Compounds structurally similar to 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid have been implicated in the hydrolysis of opioid peptides, which are involved in pain modulation . This suggests potential applications in the development of new analgesics or adjunct therapies for pain management.

Drug Metabolism Studies

The compound’s interaction with cytochrome P450 isoforms, such as CYP2D6 and CYP3A4, has been modeled to understand its metabolic pathways . These studies are essential for predicting drug-drug interactions and potential side effects.

Renal Clearance

Research indicates that related compounds are eliminated through both metabolism and renal clearance . This knowledge is vital for the development of drugs, especially for patients with renal impairment.

Insulin Secretion

The compound’s role in the deactivation of incretin hormones, which are responsible for insulin catabolism, points to its importance in regulating insulin secretion and glucose homeostasis .

Carrier Protein and Ligand Functions

The compound has been noted for its ability to act as a carrier protein and ligand for various extracellular and intracellular substrates . This property can be harnessed in targeted drug delivery systems.

Treatment of Cardiovascular Disorders

Given the compound’s influence on incretin hormones and its potential effects on glucose metabolism, there is a possibility for its application in treating cardiovascular disorders associated with diabetes .

Propriétés

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWKUPLYXQOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472478.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)

![3-(Piperidin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472481.png)

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)